5-Iodo-2'-deoxyuridine-5'-monophosphate
5-Iodo-2'-deoxyuridine-5'-monophosphate
Brand Name:
Vulcanchem
CAS No.:
1763-02-6
VCID:
VC21246876
InChI:
InChI=1S/C9H12IN2O8P/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1
SMILES:
C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)O)O
Molecular Formula:
C9H12IN2O8P
Molecular Weight:
434.08 g/mol
5-Iodo-2'-deoxyuridine-5'-monophosphate
CAS No.: 1763-02-6
Cat. No.: VC21246876
Molecular Formula: C9H12IN2O8P
Molecular Weight: 434.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1763-02-6 |
|---|---|
| Molecular Formula | C9H12IN2O8P |
| Molecular Weight | 434.08 g/mol |
| IUPAC Name | [(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
| Standard InChI | InChI=1S/C9H12IN2O8P/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |
| Standard InChI Key | WXFYBFRZROJDLL-RRKCRQDMSA-N |
| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)COP(=O)(O)O)O |
| SMILES | C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)O)O |
| Canonical SMILES | C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator